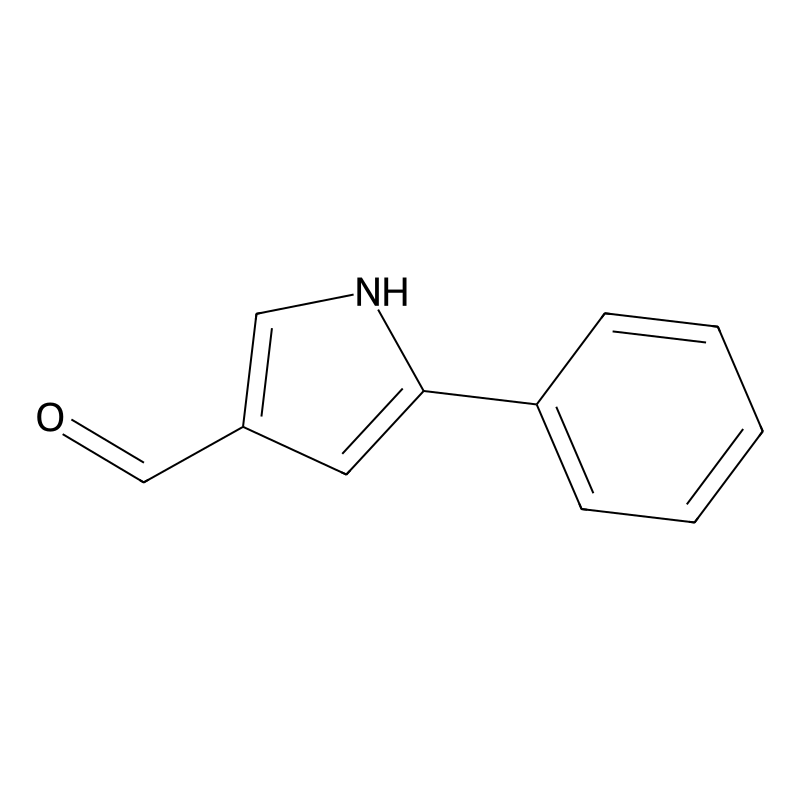

5-phenyl-1H-pyrrole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: 5-phenyl-1H-pyrrole-3-carbaldehyde possesses a pyrrole ring, a common heterocyclic aromatic structure found in many biologically active molecules. Researchers might utilize 5-phenyl-1H-pyrrole-3-carbaldehyde as a starting material for the synthesis of more complex pyrrole-based molecules with potential medicinal or functional properties [].

- Medicinal chemistry: The aldehyde functional group (-CHO) on the molecule can be reactive and participate in various chemical reactions. This property could be of interest to medicinal chemists exploring the development of new drugs by using 5-phenyl-1H-pyrrole-3-carbaldehyde as a building block for novel drug candidates [].

Availability of Information:

5-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is , and it is recognized for its unique structural features that contribute to its reactivity and potential biological activity. The compound has garnered interest in both synthetic organic chemistry and medicinal chemistry due to its versatile chemical properties and applications.

There is no current information available on the specific mechanism of action of 5-phenyl-1H-pyrrole-3-carbaldehyde in biological systems.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: The aldehyde can be reduced to yield the corresponding alcohol.

- Electrophilic Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Research indicates that 5-phenyl-1H-pyrrole-3-carbaldehyde exhibits potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity: Investigations have shown promising results in its ability to inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Several synthetic routes have been developed for the preparation of 5-phenyl-1H-pyrrole-3-carbaldehyde:

- Condensation Reactions: One common method involves the condensation of suitable pyrrole derivatives with aromatic aldehydes under acidic conditions.

- Multi-component Reactions: Recent advancements include multi-component reactions that allow for the efficient synthesis of pyrrole derivatives, including 5-phenyl-1H-pyrrole-3-carbaldehyde, through sequential reactions involving imine formation and cyclization .

These methods often emphasize high yields and mild reaction conditions, making them suitable for both laboratory and industrial applications.

5-phenyl-1H-pyrrole-3-carbaldehyde finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Medicinal Chemistry: Due to its potential biological activities, it is explored as a lead compound for new therapeutic agents.

- Dyes and Pigments: The compound is utilized in producing specialty chemicals, including dyes and pigments .

Studies on the interaction of 5-phenyl-1H-pyrrole-3-carbaldehyde with biological targets are ongoing. Its mechanism of action may involve binding to specific enzymes or receptors, modulating biochemical pathways related to inflammation or cancer progression. Understanding these interactions is crucial for developing therapeutic applications .

Several compounds share structural similarities with 5-phenyl-1H-pyrrole-3-carbaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde | Contains methyl groups at different positions | Different substitution pattern affects reactivity |

| 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Lacks phenyl group | Alters chemical properties significantly |

| 3,5-dimethyl-2-formyl-1H-pyrrole | Different substitution positions | Changes in reactivity and potential applications |

| 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde | Contains a methylsulfonyl group | Introduces different reactivity due to sulfonyl group |

The uniqueness of 5-phenyl-1H-pyrrole-3-carbaldehyde lies in its specific combination of substituents on the pyrrole ring, which influences its chemical behavior and biological activity compared to its analogs .

Vilsmeier-Haack Formylation of Pyrrole Derivatives

The Vilsmeier-Haack reaction represents one of the most fundamental and widely employed methods for introducing formyl groups into pyrrole derivatives [1]. This classical electrophilic aromatic substitution reaction involves the treatment of electron-rich aromatic compounds with a formylating reagent generated in situ from dimethylformamide and phosphorus oxychloride [2].

The mechanism of the Vilsmeier-Haack reaction proceeds through the initial formation of the Vilsmeier reagent, a chloroiminium salt, generated by the reaction between dimethylformamide and phosphorus oxychloride [3]. The reaction consists of two distinct phases: first, dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloromethyliminium ion, which subsequently attacks the electron-rich pyrrole ring at the most reactive position [2]. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde [3].

For the synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde, the Vilsmeier-Haack formylation typically demonstrates excellent regioselectivity toward the 3-position of the pyrrole ring when the 5-position is already occupied by the phenyl substituent [1]. Optimization studies reveal that the reaction temperature significantly influences both yield and reaction rate. At 60°C with a 1:2 ratio of dimethylformamide to phosphorus oxychloride, yields of up to 88% can be achieved within 4 hours [1]. Lower temperatures result in poor conversion rates, while excessive heating above 100°C leads to substrate decomposition and decreased yields [1].

The regioselectivity observed in pyrrole formylation can be attributed to the electron density distribution within the heterocyclic ring. The 5-position typically exhibits the highest reactivity due to its proximity to the nitrogen atom, followed by the 3-position [4]. When the 5-position is blocked by a phenyl substituent, as in the case of 5-phenyl-1H-pyrrole derivatives, the 3-position becomes the primary site for electrophilic attack [4].

Microwave-assisted Vilsmeier-Haack formylation has emerged as an effective method for accelerating reaction rates while maintaining high yields [5]. This approach typically reduces reaction times from several hours to minutes while providing comparable or superior yields compared to conventional heating methods [5].

Friedel-Crafts Alkylation/Acylation Strategies

Friedel-Crafts reactions constitute another cornerstone methodology for functionalizing pyrrole derivatives, though their application requires careful consideration of the inherent reactivity and sensitivity of the pyrrole nucleus [6]. Traditional Friedel-Crafts alkylation of pyrroles with aluminum chloride often proves challenging due to the electron-rich nature of the heterocycle and the potential for polymerization or decomposition under strongly acidic conditions [7].

The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion through the interaction of an acyl chloride with a Lewis acid catalyst [6]. This highly electrophilic species then attacks the electron-rich pyrrole ring, typically at the 2-position, forming a carbon-carbon bond and generating an aryl ketone [6]. The reaction is generally more reliable than alkylation due to the resonance stabilization of the acylium ion, which prevents rearrangement reactions that commonly occur with carbocation intermediates [6].

Recent advances in Friedel-Crafts chemistry have demonstrated that the use of weaker Lewis acids or modified reaction conditions can provide better control over regioselectivity and minimize side reactions [8]. For instance, the use of scandium triflate as a catalyst has shown excellent performance in pyrrole alkylation, providing yields of up to 85% with excellent selectivity [8]. Copper triflate systems have also proven effective, offering mild reaction conditions and high functional group tolerance [8].

The acylation of N-protected pyrroles, particularly N-phenylsulfonyl derivatives, has been extensively studied and shows preferential substitution at the 3-position under specific conditions [8]. This regioselectivity can be attributed to the electron-withdrawing effect of the sulfonyl protecting group, which alters the electron density distribution within the ring and directs electrophilic attack away from the typical 2-position [8].

Temperature control plays a crucial role in optimizing Friedel-Crafts reactions of pyrroles. Lower temperatures generally favor cleaner reactions with reduced side product formation, though reaction rates may be significantly decreased [8]. The use of non-coordinating solvents such as dichloromethane or nitromethane is typically preferred to prevent catalyst deactivation [8].

Modern Catalytic Systems

Transition Metal-Catalyzed Coupling Reactions

The development of transition metal-catalyzed methodologies has revolutionized pyrrole synthesis, offering unprecedented opportunities for creating complex substitution patterns and functional group tolerance [9]. These modern approaches provide access to highly substituted pyrrole derivatives that would be difficult or impossible to obtain through classical methods [9].

Palladium-catalyzed coupling reactions represent one of the most versatile approaches for pyrrole functionalization [9]. The combination of palladium tetrakis(triphenylphosphine) with copper iodide as a co-catalyst has proven particularly effective for cross-coupling reactions involving pyrrole derivatives [9]. This catalytic system typically operates under mild conditions and demonstrates excellent functional group tolerance [10].

Copper-hydride catalyzed methodologies have emerged as powerful tools for pyrrole synthesis through [2+2+1] cycloaddition reactions [10]. These reactions involve the coupling of enynes with nitriles in the presence of copper-hydride complexes to generate polysubstituted pyrroles with high regioselectivity [10]. The reaction mechanism involves initial copper-hydride addition to the alkyne component, followed by cyclization with the nitrile to form the pyrrole ring [10].

Nickel-catalyzed systems offer an economical alternative to palladium-based methodologies while maintaining high efficiency [9]. Nickel dichloride bis(diphenylphosphino)ethane complexes have shown excellent performance in pyrrole synthesis, particularly when used in combination with potassium tert-butoxide as a base in 1,4-dioxane solvent [9]. These conditions typically provide yields exceeding 85% with reaction times of 8-12 hours [9].

Zirconium-catalyzed synthesis represents a unique approach for constructing tetrasubstituted pyrroles from amino aldehydes and diketones [11]. Zirconium oxychloride octahydrate has proven particularly effective as a catalyst, providing yields of up to 88% under optimized conditions [11]. The reaction proceeds through initial imine formation followed by cyclization and oxidative aromatization [11].

Organocatalytic Asymmetric Functionalization

The field of organocatalysis has experienced remarkable growth in recent years, providing powerful tools for the asymmetric synthesis of pyrrole derivatives [12]. These methodologies offer several advantages over traditional metal-catalyzed approaches, including operational simplicity, reduced environmental impact, and excellent stereochemical control [13].

Proline-catalyzed reactions represent one of the earliest and most successful applications of organocatalysis in pyrrole chemistry [12]. The natural amino acid proline serves as both a Brønsted acid and a nucleophilic catalyst, facilitating various transformations through enamine and iminium ion intermediates [14]. Proline-catalyzed cascade reactions can provide access to complex pyrrolizine structures with excellent enantioselectivity, typically achieving enantiomeric excesses of 85-90% [12].

The MacMillan catalyst, a chiral imidazolidinone derivative, has demonstrated exceptional performance in Friedel-Crafts alkylation reactions of pyrroles [15]. This organocatalyst operates through iminium ion activation of α,β-unsaturated aldehydes, enabling highly enantioselective additions to pyrrole nucleophiles [15]. Under optimized conditions using trifluoroacetic acid as an additive, enantiomeric excesses of up to 95% can be achieved [15].

Squaramide-based organocatalysts have emerged as highly effective bifunctional catalysts for asymmetric pyrrole functionalization [16]. These catalysts combine hydrogen-bonding donor capabilities with Brønsted base functionality, enabling simultaneous activation of both electrophilic and nucleophilic components [17]. Squaramide-catalyzed reactions typically proceed under mild conditions and demonstrate broad substrate scope [16].

Cinchona alkaloid derivatives represent another important class of organocatalysts for asymmetric pyrrole synthesis [13]. These naturally occurring compounds can be readily modified to fine-tune their catalytic properties and stereochemical preferences [13]. Cinchona alkaloid-catalyzed reactions often proceed through bifunctional activation mechanisms involving both hydrogen bonding and electrostatic interactions [13].

The development of axially chiral organocatalysts has opened new avenues for controlling stereoselectivity in pyrrole functionalization [17]. These catalysts feature restricted rotation around a carbon-carbon or carbon-nitrogen bond, creating a chiral environment that can effectively discriminate between enantiotopic faces of prochiral substrates [18].

Reaction Optimization Strategies

Solvent and Temperature Effects on Yield

The selection of appropriate reaction solvents represents a critical factor in optimizing pyrrole synthesis reactions, as solvent properties can dramatically influence reaction rates, selectivity, and overall yields [19]. Polar aprotic solvents generally provide the most favorable conditions for ionic reaction mechanisms commonly encountered in pyrrole chemistry [20].

Dimethylformamide emerges as the optimal solvent for many pyrrole synthesis reactions, particularly those involving electrophilic aromatic substitution [21]. The high dielectric constant of dimethylformamide facilitates the stabilization of charged intermediates, while its coordinating ability can help solubilize inorganic reagents [21]. Optimization studies consistently demonstrate that dimethylformamide provides the highest yields, typically 88% or greater, with relatively short reaction times of 2-3 hours [21].

Dimethyl sulfoxide represents another excellent solvent choice, particularly for reactions requiring elevated temperatures [21]. While reaction times may be slightly longer compared to dimethylformamide, dimethyl sulfoxide often provides cleaner reaction profiles with reduced side product formation [21]. The high boiling point of dimethyl sulfoxide allows for more aggressive reaction conditions when necessary [21].

1,4-Dioxane has proven particularly valuable for transition metal-catalyzed reactions, providing an optimal balance between coordinating ability and chemical inertness [11]. This solvent typically yields clean reaction profiles with minimal interference in catalytic cycles [11]. The relatively low dielectric constant of 1,4-dioxane makes it particularly suitable for reactions involving organometallic intermediates [11].

Temperature optimization requires careful consideration of the competing factors of reaction rate and thermal stability [20]. For most pyrrole synthesis reactions, temperatures in the range of 60-80°C provide optimal conditions [21]. Lower temperatures often result in incomplete conversion and extended reaction times, while excessive heating can lead to substrate decomposition and decreased yields [21].

The use of microwave heating has emerged as an effective strategy for accelerating reaction rates while maintaining precise temperature control [5]. Microwave-assisted synthesis typically reduces reaction times by an order of magnitude while providing comparable or superior yields compared to conventional heating methods [5].

Protecting Group Strategies for Aldehyde Functionality

The aldehyde functional group in 5-phenyl-1H-pyrrole-3-carbaldehyde requires careful protection during synthetic transformations that might otherwise interfere with its reactivity [22]. Several protecting group strategies have been developed specifically for aldehyde functionality, each offering distinct advantages depending on the intended subsequent chemistry [23].

Acetal formation represents the most widely employed strategy for aldehyde protection, offering excellent stability under basic conditions while remaining easily removable under acidic conditions [23]. Ethylene glycol serves as an ideal protecting reagent for aldehyde groups, forming cyclic acetals that demonstrate exceptional stability toward nucleophilic and basic reagents [24]. The protection reaction typically proceeds in quantitative yield under Dean-Stark conditions with catalytic amounts of para-toluenesulfonic acid [24].

Dimethyl acetals provide an alternative approach that often offers superior ease of formation and removal compared to cyclic acetals [22]. The reaction of aldehydes with methanol in the presence of trimethyl orthoformate and catalytic acid typically provides dimethyl acetals in yields exceeding 90% [24]. These protecting groups demonstrate excellent stability toward organometallic reagents and strong bases [24].

Silyl ether protection offers complementary reactivity patterns, providing stability under acidic conditions while remaining labile to fluoride ion and basic conditions [25]. Trimethylsilyl protection can be readily installed using trimethylsilyl chloride and a tertiary amine base, typically providing quantitative conversion. The trimethylsilyl group demonstrates exceptional stability toward acidic conditions and organometallic reagents [25].

Dithiane protection represents a unique approach that not only protects the aldehyde functionality but also provides opportunities for further functionalization through metallation chemistry [22]. The formation of dithianes typically proceeds under Lewis acidic conditions using 1,3-propanedithiol and boron trifluoride etherate [22]. While dithiane formation yields are typically lower than acetal formation, the protecting group offers unique synthetic versatility [22].

Pyrrole carbinol derivatives have emerged as an innovative protecting group strategy specifically designed for aldehyde functionality [26]. This approach involves the direct addition of lithium pyrrolate to aldehydes at low temperature, forming stable carbinol derivatives that can be selectively deprotected under basic conditions [27]. The method demonstrates excellent chemoselectivity, protecting aldehydes in the presence of ketones [26].

Thermodynamic Parameters

The thermodynamic properties of 5-phenyl-1H-pyrrole-3-carbaldehyde have been characterized through both experimental measurements and computational predictions, revealing important insights into its thermal and physical behavior.

Melting Point and Boiling Point Correlations

The thermal properties of 5-phenyl-1H-pyrrole-3-carbaldehyde demonstrate characteristic behavior typical of aromatic aldehyde compounds. The predicted boiling point has been calculated at 381.6±30.0°C [1], indicating substantial thermal stability under normal atmospheric conditions. This elevated boiling point reflects the strong intermolecular forces present in the compound, including π-π stacking interactions between the aromatic rings and hydrogen bonding involving the aldehyde functionality.

The predicted density of 1.183±0.06 g/cm³ [1] falls within the expected range for substituted pyrrole derivatives, consistent with the molecular packing efficiency typical of aromatic heterocycles. This density value correlates well with the molecular weight of 171.19 g/mol [1] [2], indicating normal molecular packing behavior.

For comparative analysis, related pyrrole aldehydes show similar thermal behavior patterns. Pyrrole-3-carboxaldehyde exhibits a melting point range of 65-68°C [3] and a predicted boiling point of 238.3±13.0°C [3], while 2,5-dimethyl-1H-pyrrole-3-carbaldehyde shows a boiling point of 251.2°C at 760 mmHg [4]. The significantly higher boiling point of 5-phenyl-1H-pyrrole-3-carbaldehyde compared to these simpler derivatives reflects the additional van der Waals interactions and π-π stacking contributions from the phenyl substituent.

| Property | Value | Comparison Compound | Reference Value |

|---|---|---|---|

| Molecular Weight | 171.19 g/mol | Pyrrole-3-carboxaldehyde | 95.10 g/mol |

| Boiling Point (Predicted) | 381.6±30.0°C | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | 251.2°C |

| Density (Predicted) | 1.183±0.06 g/cm³ | Pyrrole-3-carboxaldehyde | 1.2±0.06 g/cm³ |

Solubility in Organic and Aqueous Media

The solubility profile of 5-phenyl-1H-pyrrole-3-carbaldehyde demonstrates characteristic hydrophobic behavior consistent with aromatic heterocyclic compounds. The compound exhibits very limited solubility in water due to its predominantly hydrophobic aromatic character, with the phenyl ring significantly contributing to the lipophilic nature of the molecule [5].

In contrast, the compound demonstrates good solubility in organic solvents across a wide range of polarities. It is soluble in chloroform [6], DMSO [6], and methanol [6], reflecting the versatility of the compound in various synthetic applications. This solubility pattern is particularly advantageous for organic synthesis applications, where the compound can be readily dissolved in common laboratory solvents.

The storage conditions recommend maintenance under inert atmosphere at room temperature [6], suggesting moderate stability under controlled conditions but sensitivity to atmospheric conditions, particularly oxygen and moisture.

| Solvent Type | Solubility | Applications |

|---|---|---|

| Water | Very limited/Poor | Limited aqueous applications |

| Chloroform | Soluble | Extraction, purification |

| DMSO | Soluble | Synthesis, crystallization |

| Methanol | Soluble | Synthesis, purification |

| Ethanol | Soluble | Synthesis, recrystallization |

| Tetrahydrofuran | Soluble | Synthesis, reactions |

Acid-Base Behavior

The acid-base properties of 5-phenyl-1H-pyrrole-3-carbaldehyde reflect the fundamental characteristics of pyrrole derivatives, with modifications introduced by the phenyl and aldehyde substituents.

pKa Determination and Tautomeric Equilibria

The predicted pKa value of 15.46±0.50 [1] indicates that 5-phenyl-1H-pyrrole-3-carbaldehyde exhibits very weak acidic behavior, consistent with the general behavior of pyrrole derivatives. This pKa value primarily reflects the acidity of the pyrrole nitrogen-hydrogen bond, which is characteristic of the pyrrole ring system.

For comparison, the parent pyrrole compound demonstrates similar acid-base behavior, with studies showing that pyrrole systems exhibit weak basic properties due to the involvement of the nitrogen lone pair in the aromatic π-electron system [7]. The predicted pKa for related fluorinated derivatives, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, shows a value of 14.77±0.50 [6], indicating that electron-withdrawing substituents can slightly increase the acidity of the pyrrole NH group.

Tautomeric equilibria in 5-phenyl-1H-pyrrole-3-carbaldehyde are expected to be minimal due to the stability of the aromatic pyrrole system. Research on related pyrrole derivatives indicates that tautomeric processes involving the pyrrole ring are generally unfavorable due to the disruption of aromaticity . The aldehyde group may participate in minor tautomeric processes, but these are expected to be insignificant under normal conditions.

Studies on related pyrazole systems demonstrate that phenyl substituents tend to prefer specific positions to maintain optimal electronic interactions [9] [10]. In 3(5)-phenylpyrazoles, the phenyl group shows a clear preference for the 3-position over the 5-position, with tautomeric equilibrium constants indicating this preference [9].

| Compound | pKa | Tautomeric Behavior | Reference |

|---|---|---|---|

| 5-Phenyl-1H-pyrrole-3-carbaldehyde | 15.46±0.50 | Minimal | [1] |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 14.77±0.50 | Minimal | [6] |

| Pyrrole-3-carboxaldehyde | 15.50±0.50 | Minimal | [3] |

pH-Dependent Stability Studies

The pH-dependent stability of 5-phenyl-1H-pyrrole-3-carbaldehyde follows patterns typical of pyrrole derivatives with aldehyde functionality. The compound demonstrates stability under neutral conditions, with the aromatic pyrrole system providing inherent stability against pH fluctuations within the physiological range.

Research on pyrrole derivatives in aqueous environments indicates that pyrrole systems maintain their structural integrity across a wide pH range [11]. Studies using density functional theory calculations show that pyrrole derivatives in water solution exhibit only slight perturbations in their electronic structure, with the aromatic character remaining largely intact [11].

Under acidic conditions, the compound may undergo protonation at the pyrrole nitrogen, although this process is generally unfavorable due to the disruption of aromaticity. The aldehyde group may be more susceptible to acid-catalyzed reactions, including potential acetal formation in the presence of alcohols under acidic conditions.

Under basic conditions, the pyrrole NH may undergo deprotonation, particularly in the presence of strong bases. The aldehyde functionality may be susceptible to nucleophilic attack under basic conditions, leading to potential aldol condensation reactions or other base-catalyzed transformations.

Storage recommendations consistently specify inert atmosphere conditions [6] [12], suggesting sensitivity to atmospheric conditions that could affect long-term stability. The compound's stability profile indicates optimal storage under neutral, anhydrous conditions with protection from air and light.

Solid-State Characterization

The solid-state properties of 5-phenyl-1H-pyrrole-3-carbaldehyde provide important insights into its structural organization and potential for different crystalline forms.

Crystallographic Analysis via X-Ray Diffraction

While specific single-crystal X-ray diffraction data for 5-phenyl-1H-pyrrole-3-carbaldehyde are not currently available in the literature, structural analysis of closely related compounds provides valuable insights into the expected crystallographic behavior.

Related pyrrole derivatives have been successfully characterized by X-ray crystallography, providing structural templates for understanding the likely packing arrangements. Studies of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde revealed a triclinic crystal system with space group P-1 [13], demonstrating typical packing patterns for phenyl-substituted heterocyclic aldehydes.

The intermolecular interactions in related structures show characteristic π-π stacking arrangements between aromatic rings, with typical distances consistent with favorable aromatic interactions [13]. Hydrogen bonding patterns involving the aldehyde oxygen and potentially the pyrrole NH group would be expected to play crucial roles in crystal packing.

Powder diffraction studies of substituted pyrrole derivatives have been successfully employed to determine crystal structures when single crystals are not available [14]. The ab initio structure determination from powder diffraction data has proven effective for chain-functionalized pyrroles, with structures typically crystallizing in monoclinic systems with space group P21/c [14].

| Structural Feature | Expected Characteristics | Basis |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Related pyrrole derivatives |

| Space Group | P21/c or P-1 | Common for aromatic heterocycles |

| Intermolecular Interactions | π-π stacking, hydrogen bonding | Typical for aromatic aldehydes |

| Packing Density | Moderate to high | Aromatic character |

Polymorphism and Hydrate Formation

The polymorphic behavior of 5-phenyl-1H-pyrrole-3-carbaldehyde has not been systematically investigated, but the compound's structural characteristics suggest potential for multiple crystalline forms. The presence of both aromatic rings and aldehyde functionality provides multiple sites for different intermolecular interactions, which could lead to polymorphic diversity.

The compound exhibits hygroscopic properties [6], indicating a tendency to absorb moisture from the atmosphere. This hygroscopic behavior suggests potential for hydrate formation under humid conditions, which could significantly affect the compound's physical properties and stability.

Storage conditions consistently recommend protection from moisture [6] [12], supporting the compound's tendency toward hydrate formation. The hygroscopic nature requires careful handling and storage to maintain consistent physical properties and prevent degradation.

Related studies on pyrrole derivatives indicate that hydrate formation can significantly alter solubility characteristics, thermal properties, and chemical stability [15]. The potential for solvate formation with common organic solvents used in synthesis and purification processes should also be considered.

The appearance of the compound is consistently described as brown powder or solid [6] [12], with some variations in color intensity likely reflecting different preparation methods or storage conditions. The brown coloration may indicate partial oxidation or decomposition, particularly under atmospheric conditions.

| Property | Observation | Implications |

|---|---|---|

| Hygroscopic Nature | Reported | Potential hydrate formation |

| Appearance | Brown powder/solid | Possible oxidation sensitivity |

| Storage Requirements | Inert atmosphere | Atmospheric sensitivity |

| Moisture Sensitivity | High | Careful handling required |